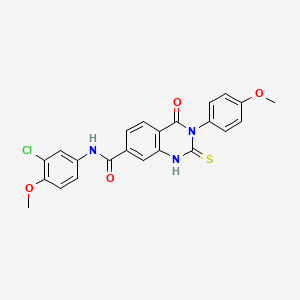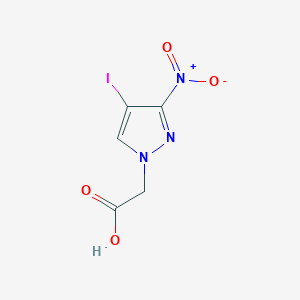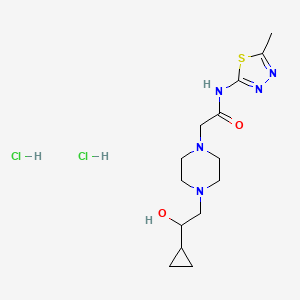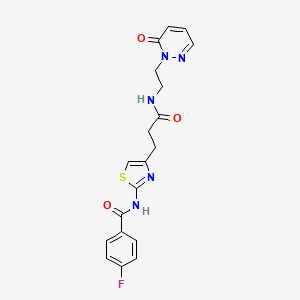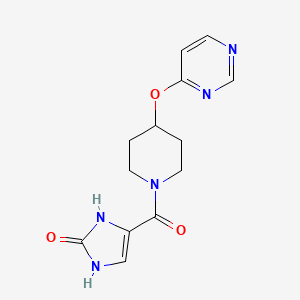
4-(4-(pyrimidin-4-yloxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one
カタログ番号 B2994493
CAS番号:
2195939-56-9
分子量: 289.295
InChIキー: KQABRNBXIDDODB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(pyrimidin-4-yloxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one, also known as PPIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Synthesis and Antibacterial Activity
- Compounds structurally related to the requested chemical have been synthesized and evaluated for their antibacterial properties. For example, novel pyrazolopyrimidine derivatives exhibited significant antibacterial activity, showcasing the potential of such compounds in developing new antibacterial agents (Rahmouni et al., 2014).
Antiviral and Cytotoxic Agents
- A series of compounds including pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines were synthesized and screened for their antiviral and cytotoxic properties. Some showed activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), with others exhibiting a broad spectrum of antitumor activity. This highlights the therapeutic potential of such compounds against various viral infections and cancer types (El-Subbagh et al., 2000).
Fluorescent pH Sensors
- Certain derivatives, specifically 4-piperidine-naphthalimide derivatives with a 2-imino-oxalidin side chain, have been synthesized and studied for their fluorescence properties. These compounds exhibit strong fluorescence quenching and red shift in weakly acidic conditions due to intramolecular hydrogen bonding, indicating their potential as novel fluorescent pH sensors for biological and chemical applications (Cui et al., 2004).
Synthesis and Biological Evaluation as Antiulcer Agents
- New imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antiulcer agents, focusing on their antisecretory and cytoprotective properties. Although none showed significant antisecretory activity, several demonstrated good cytoprotective properties, suggesting their potential in treating ulcers (Starrett et al., 1989).
特性
IUPAC Name |
4-(4-pyrimidin-4-yloxypiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c19-12(10-7-15-13(20)17-10)18-5-2-9(3-6-18)21-11-1-4-14-8-16-11/h1,4,7-9H,2-3,5-6H2,(H2,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQABRNBXIDDODB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=NC=C2)C(=O)C3=CNC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(pyrimidin-4-yloxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

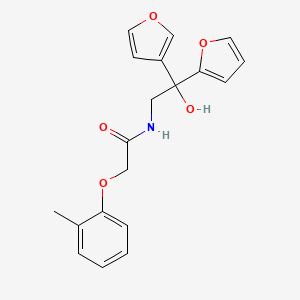

![N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B2994415.png)

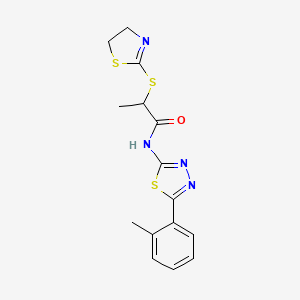
amino]thiophene-2-carboxylic acid](/img/structure/B2994420.png)

![11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride](/img/structure/B2994424.png)

![3-(1-(6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2994427.png)
